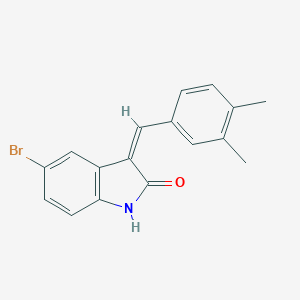![molecular formula C17H14BrNO B307893 (3Z)-5-BROMO-3-[(4-ETHYLPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE](/img/structure/B307893.png)
(3Z)-5-BROMO-3-[(4-ETHYLPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3Z)-5-BROMO-3-[(4-ETHYLPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE is a synthetic organic compound belonging to the indolin-2-one family. This compound is characterized by the presence of a bromine atom at the 5th position, an ethylbenzylidene group at the 3rd position, and a dihydroindol-2-one core structure. It is of interest due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-5-BROMO-3-[(4-ETHYLPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of 5-bromoindolin-2-one.
Aldol Condensation: The key step involves an aldol condensation reaction between 5-bromoindolin-2-one and 4-ethylbenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide.
Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(3Z)-5-BROMO-3-[(4-ETHYLPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The bromine atom at the 5th position can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of 5-bromo-3-(4-ethylbenzyl)-1,3-dihydro-2H-indol-2-one.
Substitution: Formation of various substituted indolin-2-one derivatives.
Aplicaciones Científicas De Investigación
(3Z)-5-BROMO-3-[(4-ETHYLPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition, particularly acetylcholine esterase (AChE) inhibition, which is relevant for Alzheimer’s disease research.
Chemical Biology: It serves as a probe in studying various biochemical pathways and interactions.
Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (3Z)-5-BROMO-3-[(4-ETHYLPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as acetylcholine esterase (AChE) by binding to the active site, thereby preventing the breakdown of acetylcholine.
Pathways Involved: It may affect signaling pathways related to cell proliferation and apoptosis, making it a potential anticancer agent.
Comparación Con Compuestos Similares
Similar Compounds
5-bromo-3-(4-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one: Similar structure with a methoxy group instead of an ethyl group.
5-bromo-3-(4-nitrobenzylidene)-1,3-dihydro-2H-indol-2-one: Contains a nitro group, which may confer different biological activities.
Uniqueness
Propiedades
Fórmula molecular |
C17H14BrNO |
|---|---|
Peso molecular |
328.2 g/mol |
Nombre IUPAC |
(3Z)-5-bromo-3-[(4-ethylphenyl)methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C17H14BrNO/c1-2-11-3-5-12(6-4-11)9-15-14-10-13(18)7-8-16(14)19-17(15)20/h3-10H,2H2,1H3,(H,19,20)/b15-9- |
Clave InChI |
YZPWIGJYQUJUES-DHDCSXOGSA-N |
SMILES isomérico |
CCC1=CC=C(C=C1)/C=C\2/C3=C(C=CC(=C3)Br)NC2=O |
SMILES |
CCC1=CC=C(C=C1)C=C2C3=C(C=CC(=C3)Br)NC2=O |
SMILES canónico |
CCC1=CC=C(C=C1)C=C2C3=C(C=CC(=C3)Br)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-[(2-Chlorobenzyl)oxy]-2-[2-(2,3,4-trimethoxyphenyl)vinyl]quinoline](/img/structure/B307812.png)
![(3Z)-5-BROMO-3-[(3-BROMO-4,5-DIETHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE](/img/structure/B307813.png)
![(5Z)-2-(4-fluoroanilino)-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B307814.png)
![(3Z)-5-BROMO-3-[(2-BROMO-5-ETHOXY-4-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE](/img/structure/B307817.png)

![6-(2-FURYL)-3-(HEPTYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE](/img/structure/B307821.png)
![(3Z)-5-BROMO-3-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDOL-2-ONE](/img/structure/B307822.png)
![6-ethyl-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl methyl sulfide](/img/structure/B307825.png)
![3-(Methylsulfanyl)-7-propionyl-6-(3-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307826.png)
![6-(5-Bromo-2-thienyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307827.png)
![5-(2-Fluorophenyl)-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B307828.png)
![1-[3-(METHYLSULFANYL)-6-(2,4,5-TRIMETHOXYPHENYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-PROPANONE](/img/structure/B307830.png)
![7-acetyl-3-(hexylsulfanyl)-6-[4-(methylsulfanyl)phenyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307831.png)
